

Application Notes and Protocols for Solriamfetol Hydrochloride in Preclinical Mouse Studies

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Compound of Interest

Compound Name: *Solriamfetol Hydrochloride*

Cat. No.: *B10819196*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **solriamfetol hydrochloride** dosing protocols for preclinical research in mice. The following sections detail established administration routes, dosages, and experimental methodologies, supported by data from multiple studies.

Data Presentation: Solriamfetol Dosing Parameters

The following tables summarize quantitative data from various preclinical mouse studies to facilitate the comparison of dosing protocols.

Table 1: Intraperitoneal (i.p.) Administration of Solriamfetol in Mice

Dose Range (mg/kg)	Vehicle	Administration Volume	Mouse Strain	Experimental Focus	Reference(s)
1 - 3	Saline (0.9% NaCl)	5 µL/g	C57BL/6J	Cognitive Performance (Novel Object Recognition)	[1]
30	De-ionized Water	10 mL/kg	Crl:CD-1 (ICR)BR	Sleep-Wake Architecture	[2]
50, 100, 150	Not Specified	Not Specified	Not Specified	Locomotor Activity, Wakefulness	[3]
200	Vehicle (unspecified)	5 mL/kg	C57BL/6J	Sleep Fragmentation, Cognitive and Behavioral Assays	[3]

Table 2: Oral Gavage (p.o.) Administration of Solriamfetol in Mice

Dose Range (mg/kg)	Vehicle	Mouse Strain	Experimental Focus	Reference(s)
20, 65, 200	Water	Not Specified	Carcinogenicity Studies	[4]
25, 50	Saline	CD-1	Motor Activity	

Experimental Protocols

The following are detailed methodologies for the preparation and administration of **solriamfetol hydrochloride**, as well as for key behavioral and physiological experiments.

Protocol 1: Intraperitoneal (i.p.) Injection of Solriamfetol

Objective: To administer a precise dose of **solriamfetol hydrochloride** directly into the peritoneal cavity of a mouse.

Materials:

- **Solriamfetol hydrochloride**
- Sterile saline (0.9% NaCl) or de-ionized water
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance
- Syringes (1 mL) with 25-30 gauge needles
- 70% ethanol
- Personal Protective Equipment (PPE)

Procedure:

- Preparation of Dosing Solution:
 - On the day of the experiment, weigh the required amount of **solriamfetol hydrochloride** using an analytical balance.
 - Dissolve the solriamfetol in sterile saline (0.9% NaCl) or de-ionized water to the desired final concentration.^{[1][2]} For example, to achieve a 3 mg/kg dose with an injection volume of 5 μ L/g, prepare a 0.6 mg/mL solution.
 - Vortex the solution until the solriamfetol is completely dissolved.
- Animal Handling and Injection:
 - Weigh the mouse to determine the exact volume of the dosing solution to be administered.
 - Properly restrain the mouse to expose the abdomen.

- Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
- Insert the needle at a 30-45° angle into the peritoneal cavity, being careful to avoid internal organs.
- Gently inject the calculated volume of the solriamfetol solution.
- Withdraw the needle and return the mouse to its home cage.
- Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of Solriamfetol

Objective: To deliver a precise oral dose of **solriamfetol hydrochloride** directly into the stomach of a mouse.

Materials:

- **Solriamfetol hydrochloride**
- Sterile water or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance
- Syringes (1 mL)
- 22-24 gauge, 1.5-inch flexible or curved gavage needles with a rounded tip
- Personal Protective Equipment (PPE)

Procedure:

- Preparation of Dosing Solution:
 - Prepare the solriamfetol solution in sterile water or saline to the desired concentration.[4]

- Ensure the solriamfetol is fully dissolved.
- Animal Handling and Gavage:
 - Weigh the mouse to calculate the correct administration volume. The maximum recommended volume is typically 10 mL/kg.
 - Properly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
 - Once the needle is in the esophagus, slowly administer the solriamfetol solution.
 - Carefully remove the gavage needle and return the mouse to its cage.
 - Observe the mouse for any signs of distress or improper administration (e.g., fluid coming from the nose).

Protocol 3: Assessment of Cognitive Performance - Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of solriamfetol on recognition memory in mice.

Procedure:

- Habituation (Day 1):
 - Place each mouse in an open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes. This is done in the absence of any objects.
- Training/Familiarization Phase (Day 2):
 - Administer solriamfetol (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.[\[1\]](#)

- Place two identical objects in the arena at a set distance from each other.
- Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).
- Record the time the mouse spends exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.

- Testing Phase (Day 2, after a retention interval):
 - After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object.
 - Place the mouse back in the arena and record the time spent exploring the familiar versus the novel object for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate a discrimination index (DI) as: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total time exploring both objects})$.
 - A higher DI indicates better recognition memory.

Protocol 4: Sleep-Wake Recording using EEG/EMG

Objective: To assess the effects of solriamfetol on sleep-wake states and architecture.

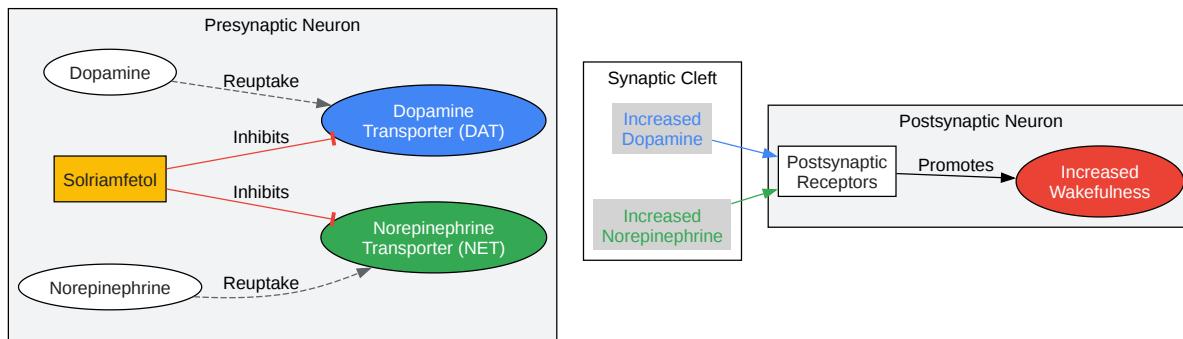
Procedure:

- Surgical Implantation:
 - Surgically implant mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
 - Allow for a post-operative recovery period of at least one week.
- Habituation:

- Habituate the mice to the recording cables and environment for several days.
- Baseline Recording:
 - Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
- Drug Administration and Recording:
 - Administer solriamfetol (e.g., 30 mg/kg, i.p.) or vehicle at a specific time point (e.g., the beginning of the light or dark cycle).[\[2\]](#)
 - Continuously record EEG/EMG data for at least 24 hours post-injection.
- Data Analysis:
 - Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in discrete epochs (e.g., 10 seconds).
 - Analyze parameters such as the latency to sleep onset, the duration of each sleep-wake state, and the number and duration of sleep/wake bouts.

Visualizations

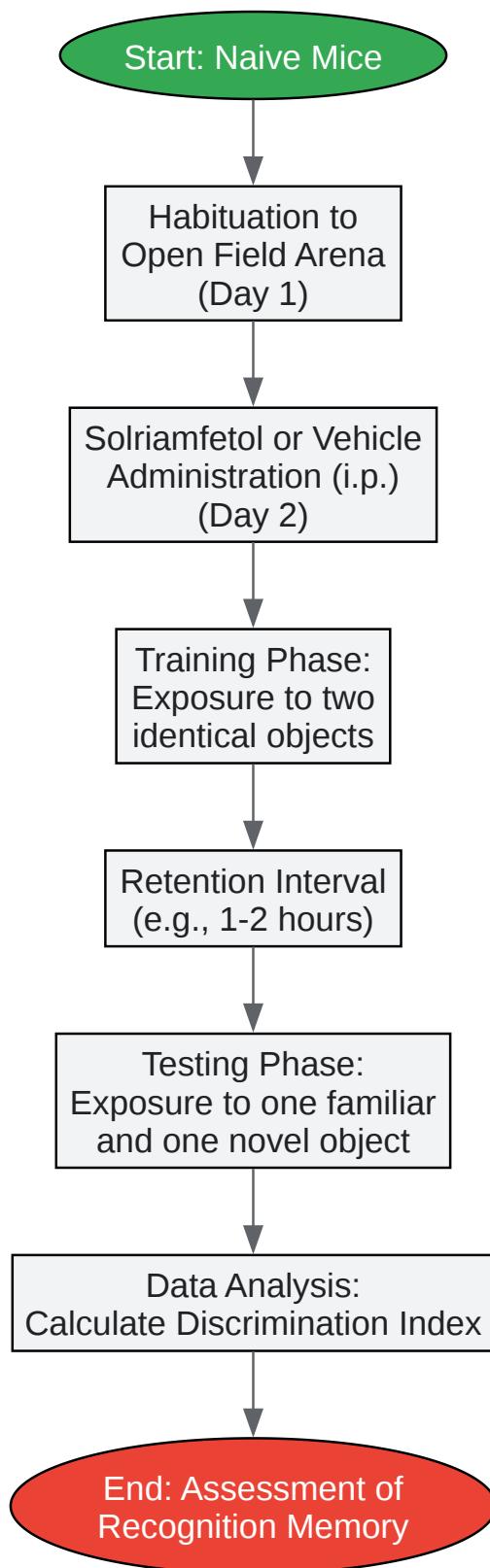
Signaling Pathway of Solriamfetol



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Caption: Mechanism of action of solriamfetol.

Experimental Workflow for Cognitive Assessment



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Caption: Workflow for the Novel Object Recognition test.

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